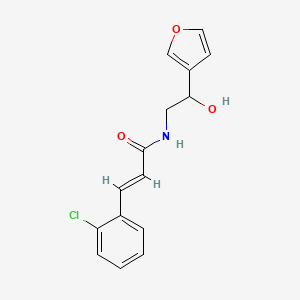![molecular formula C13H11ClN2O2S B2559918 N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 1096535-32-8](/img/structure/B2559918.png)
N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide” is a chemical compound with the linear formula C13H11ClN2O2S . It has a molecular weight of 294.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
“N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 294.76 and a linear formula of C13H11ClN2O2S .Wissenschaftliche Forschungsanwendungen
Urease Inhibitory Potential
A study by Arshia et al. (2019) synthesized a range of benzophenone sulfonamide hybrids, including N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide derivatives. These compounds were screened for their urease enzyme inhibitory activity, showing potent activity with IC50 values in the range of 3.90-17.99 µM. These compounds outperformed the standard acetohydroxamic acid, suggesting their potential as effective urease inhibitors. The study combined both in vitro and in silico methods to understand the binding interactions of these compounds with the active sites of the urease enzyme (Arshia et al., 2019).
Crystal Structure Analysis
Salian, Foro, and Gowda (2018) investigated the crystal structures of derivatives of this compound, examining the impact of substitution on structural and supramolecular features. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Salian, Foro, & Gowda, 2018).
Corrosion Inhibition
Ichchou et al. (2019) studied the use of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. This research highlights the potential application of these compounds in industrial settings, particularly for protecting metals against corrosion (Ichchou et al., 2019).
Electrochemical Sensor Development
Hussain et al. (2018) developed selective ionic sensors based on derivatives of benzenesulfonohydrazide for detecting heavy metal ions like cobalt (Co2+) and yttrium (Y3+). This research indicates the potential of these compounds in environmental monitoring and public safety applications (Hussain et al., 2018).
Nonlinear Optical Analysis
Khan et al. (2020) synthesized hydrazide derivatives and conducted a comparative experimental and theoretical exploration of their structural, spectral, and electronic properties. This research suggests potential technological applications of these compounds in fields like nonlinear optics (Khan et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCIXXNZWCGPBB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)





![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
